2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl
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Overview
Description
2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of an amino group at the 2nd and 4th positions of the pyrimidine ring and a methoxybenzyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl can be achieved through various synthetic routes. One common method involves the reaction of 2,4-diaminopyrimidine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Lacks the methoxybenzyl group but shares the pyrimidine core structure.
2,4,5-Trimethoxybenzylamine: Contains the methoxybenzyl group but lacks the pyrimidine ring.
Uniqueness
2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl is unique due to the combination of the pyrimidine ring with amino groups and the methoxybenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
6981-01-7 |
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Molecular Formula |
C14H18N4O3 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
5-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-6-12(21-3)11(20-2)5-8(10)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18) |
InChI Key |
IEAAAQXTROJCRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC |
Origin of Product |
United States |
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